molecular formula C23H19N5O4S B2434814 N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-34-9

N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2434814
CAS No.: 866811-34-9
M. Wt: 461.5
InChI Key: BGXAEIQMPHAXSP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-31-15-12-13-20(32-2)18(14-15)24-21-17-10-6-7-11-19(17)28-22(25-21)23(26-27-28)33(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXAEIQMPHAXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazoline core substituted with a triazole group and a phenylsulfonyl moiety. Its structural formula can be represented as follows:

C16H17N5O4S\text{C}_{16}\text{H}_{17}\text{N}_5\text{O}_4\text{S}

Research indicates that compounds similar to this compound may function through various biological pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, related compounds have shown inhibitory effects on aldosterone synthase and aromatase, which are critical in steroidogenesis and cancer biology .
  • Antimicrobial Activity : Quinazoline derivatives have demonstrated significant antimicrobial properties against various bacterial strains. The incorporation of triazole moieties has been linked to enhanced antibacterial activity .

Antimicrobial Activity

A study evaluating the antimicrobial effects of quinazoline derivatives reported that compounds with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:

CompoundTarget OrganismMIC (mg/mL)Inhibition Zone (mm)
Compound 13Staphylococcus aureus6515
Compound 14aCandida albicans7012
N-(2,5-dimethoxyphenyl)E. coli7510

These findings suggest that modifications in the quinazoline structure can significantly impact antimicrobial potency.

Cytotoxicity and Mutagenicity

In a cytotoxicity assessment involving MRC-5 cell lines, certain quinazoline derivatives exhibited low toxicity profiles. However, some analogues displayed mutagenic properties as determined by the Ames test . This highlights the importance of careful evaluation in drug development.

Case Study 1: Antitubercular Activity

A series of quinazolinone derivatives were tested for their antitubercular activity. One compound demonstrated significant inhibition against Mycobacterium tuberculosis, indicating that structural modifications can enhance efficacy against this pathogen .

Case Study 2: Anticancer Properties

Another study focused on the anticancer potential of quinazoline derivatives. Compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro. Results indicated promising activity against various cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. Compounds similar to N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, quinazoline-based compounds have demonstrated activity against breast cancer and leukemia cells through mechanisms that involve the inhibition of specific kinases involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their ability to disrupt microbial cell membranes and inhibit essential cellular processes. This class of compounds has been studied for their efficacy against bacteria and fungi, making them promising candidates for new antibiotics .

Anti-inflammatory Effects

Compounds containing triazole moieties have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Neuropharmacology

The potential use of this compound as a neuropharmacological agent is notable. Similar compounds have been explored as modulators of neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Antidiabetic Activity

Research indicates that triazole derivatives may possess antidiabetic properties by inhibiting α-glucosidase activity, which plays a role in carbohydrate digestion and glucose absorption. This mechanism can help manage blood sugar levels in diabetic patients .

Fluorescent Probes

The incorporation of fluorophores into the triazoloquinazoline structure allows for applications in bioimaging. These compounds can be utilized as fluorescent probes for cellular imaging due to their photophysical properties. Studies have shown that certain derivatives can selectively accumulate in cellular organelles such as the Golgi apparatus and endoplasmic reticulum, providing insights into cellular functions and dynamics .

Detection of Nitroaromatic Explosives

Some derivatives exhibit sensitivity to nitroaromatic compounds, making them useful in environmental monitoring and safety applications. Their ability to change fluorescence in response to the presence of specific analytes opens avenues for developing sensors for detecting explosives .

Summary of Key Findings

Application AreaKey Findings
Anticancer ActivityCytotoxic effects on cancer cell lines; inhibition of kinases involved in cell proliferation
Antimicrobial PropertiesDisruption of microbial membranes; efficacy against bacteria and fungi
Anti-inflammatory EffectsModulation of inflammatory pathways; inhibition of COX
NeuropharmacologyPotential modulators of neurotransmitter systems; relevance in neurodegenerative diseases
Antidiabetic ActivityInhibition of α-glucosidase; management of blood sugar levels
Bioimaging ApplicationsUse as fluorescent probes; selective accumulation in cellular organelles
Detection ApplicationsSensitivity to nitroaromatic explosives; development of sensors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can purity be maximized?

  • Methodology : The synthesis of triazoloquinazoline derivatives typically involves cyclization reactions. For example, hydrazine derivatives react with carbon disulfide or nitriles under basic conditions (e.g., triethylamine in ethanol) to form the triazole ring . Key steps include:

  • Precursor preparation : Start with 2-hydrazinobenzoic acid or similar hydrazine derivatives.
  • Cyclization : Use diphenyl-N-cyano-dithioimidocarbonate or analogous reagents to form the triazole-quinazoline fused core .
  • Purification : Recrystallization from ethanol or column chromatography (e.g., ethyl acetate/light petroleum gradients) ensures >95% purity .
    • Critical Parameters : Reaction temperature (60–80°C), solvent choice (ethanol or dichloromethane), and base (triethylamine or K₂CO₃) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.7–4.0 ppm), sulfonyl (δ 7.5–8.2 ppm), and triazole protons (δ 8.3–8.5 ppm) .
  • X-ray Crystallography : Resolve planar triazoloquinazoline systems and dihedral angles (e.g., phenyl substituents at ~59° relative to the core) .
  • HPLC-MS : Confirm molecular weight (expected [M+H]⁺ ~540–560 Da) and detect impurities .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility : Measure in PBS (pH 7.4) or DMSO to guide dosing for in vivo studies .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound in kinase inhibition?

  • Approaches :

  • Molecular Docking : Model interactions with ATP-binding pockets (e.g., PDB: 1M17 for EGFR) to predict binding affinity .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Mutagenesis Studies : Replace key residues (e.g., Lys721 in EGFR) to validate binding sites .
    • Data Interpretation : Correlate IC₅₀ values with structural features (e.g., sulfonyl group enhances hydrophobic interactions) .

Q. How can structure-activity relationships (SAR) be explored to optimize potency?

  • Modification Strategies :

  • Phenylsulfonyl Group : Replace with methylsulfonyl or tosyl to assess steric/electronic effects .
  • Dimethoxyphenyl Substituent : Vary methoxy positions (2,4 vs. 2,5) to probe π-stacking interactions .
  • Triazole Core : Introduce halogens (Cl, F) at C-7 or C-8 to enhance metabolic stability .
    • Synthesis Workflow : Use parallel combinatorial libraries (e.g., 20–50 analogs) and screen via high-throughput assays .

Q. How should contradictory data in biological assays be resolved?

  • Case Example : If a compound shows high kinase inhibition but low cytotoxicity:

  • Hypothesis Testing : Check membrane permeability (Caco-2 assay) or efflux pump activity (P-gp inhibition assays) .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-EGFR levels) .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to rule out off-target effects .
    • Root-Cause Analysis : Verify compound stability (HPLC post-assay) and cell line authenticity (STR profiling) .

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